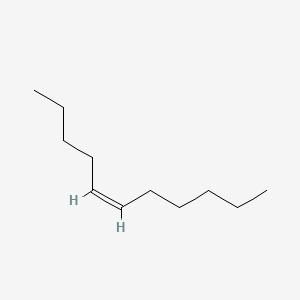
(Z)-5-Undecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is a hydrocarbon with the molecular formula C11H22, and it is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Undecene can be achieved through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) to yield the desired alkene.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Catalytic Hydrogenation: This method involves the partial hydrogenation of an alkyne using a catalyst such as palladium on carbon (Pd/C) to selectively produce the (Z)-alkene.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale catalytic processes. One common method is the selective hydrogenation of undecyne using a palladium catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the (Z)-isomer.
化学反応の分析
Types of Reactions
(Z)-5-Undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or other oxygenated products.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum to produce the corresponding alkane.
Substitution: The compound can undergo halogenation reactions with halogens such as chlorine (Cl2) or bromine (Br2) to form haloalkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Undecane.
Substitution: 5-Chloroundecene, 5-Bromoundecene.
科学的研究の応用
(Z)-5-Undecene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of (Z)-5-Undecene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in this compound acts as a reactive site, allowing the compound to undergo addition, oxidation, and substitution reactions. The specific mechanism depends on the type of reaction and the reagents involved. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of oxygenated products.
類似化合物との比較
Similar Compounds
(E)-5-Undecene: The geometric isomer of (Z)-5-Undecene, where the higher priority substituents are on opposite sides of the double bond.
1-Undecene: An alkene with the double bond at the terminal position.
2-Undecene: An alkene with the double bond at the second carbon position.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The (Z)-configuration can lead to different physical and chemical properties compared to its (E)-isomer, making it valuable for specific applications in research and industry.
特性
CAS番号 |
764-96-5 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
(Z)-undec-5-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9- |
InChIキー |
NGCRXXLKJAAUQQ-LUAWRHEFSA-N |
異性体SMILES |
CCCCC/C=C\CCCC |
正規SMILES |
CCCCCC=CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)


